molecular formula C9H12ClNO2Se B14383424 2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride CAS No. 89525-98-4

2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride

Cat. No.: B14383424
CAS No.: 89525-98-4
M. Wt: 280.62 g/mol
InChI Key: ZXUXWIAJULCGBH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains a selenyl group attached to the ethanamine moiety, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride typically involves the reaction of 1,3-benzodioxole with a selenylating agent to introduce the selenyl group. This is followed by the reaction with ethanamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation of the selenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The selenyl group plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The compound can interact with thiol groups in proteins, leading to the formation of seleno-sulfide bonds, which can alter the function of the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • Ethanamine, 2-(1,3-benzodioxol-5-ylseleno)-, hydrochloride

Uniqueness

2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride is unique due to the presence of the selenyl group, which imparts distinct chemical and biological properties. This makes it different from other benzodioxole derivatives that lack the selenyl group.

Properties

CAS No.

89525-98-4

Molecular Formula

C9H12ClNO2Se

Molecular Weight

280.62 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylselanyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11NO2Se.ClH/c10-3-4-13-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H

InChI Key

ZXUXWIAJULCGBH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)[Se]CCN.Cl

Origin of Product

United States

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